![molecular formula C18H17N3O4 B2563115 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one CAS No. 1705096-78-1](/img/structure/B2563115.png)
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one
Overview
Description
This compound is a hybrid heterocyclic molecule featuring a benzodiazole core fused with a pyrrolidine ring via a carbonyl linker, which is further connected to a 6-methyl-2H-pyran-2-one moiety through an ether bond. The pyran-2-one fragment, a lactone derivative, may contribute to solubility and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The key steps include:
Formation of the 1H-1,3-benzodiazole ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Synthesis of the pyrrolidine ring: This involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Coupling of the benzodiazole and pyrrolidine rings: This step involves the formation of a carbonyl linkage between the two rings.
Formation of the pyran-2-one ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxy acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic methods, continuous flow reactors, and other modern chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Pharmacological Properties
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Anti-inflammatory Activity :
The compound has been studied for its anti-inflammatory properties. Research indicates that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In several studies, derivatives of this compound demonstrated significant COX-II inhibitory activity, suggesting potential use in treating inflammatory diseases . -
Anticancer Potential :
Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The incorporation of the benzodiazole moiety is believed to enhance its biological activity by interfering with cellular proliferation pathways. In vitro assays have indicated that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent . -
Neuroprotective Effects :
There is emerging evidence that compounds with similar structures can provide neuroprotective benefits. The ability to cross the blood-brain barrier may allow this compound to be explored for conditions like Alzheimer's disease and other neurodegenerative disorders .
Therapeutic Potential
The diverse pharmacological activities of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one suggest multiple therapeutic avenues:
- Cardiovascular Diseases : Due to its anti-inflammatory properties, it could be beneficial in managing cardiovascular diseases where inflammation plays a key role.
- Chronic Pain Management : Its COX-II inhibition may position it as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing gastrointestinal side effects .
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
Mechanism of Action
The mechanism of action of 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved will require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of benzodiazole, pyrrolidine, and pyran-2-one units. Below is a comparative analysis with related heterocycles from the evidence:
Physicochemical and Pharmacokinetic Properties
While direct data are unavailable, inferences can be drawn:
- Lipophilicity : The benzodiazole and pyran-2-one groups may balance hydrophilicity, contrasting with the polar triazole-acetic acids () and the lipophilic fluorophenyl-urea derivatives ().
- Metabolic Stability: The lactone in pyran-2-one could resist hydrolysis better than ester-containing analogues (e.g., ethyl cyanoacetate in ).
- Solubility: Likely lower than carboxylic acid derivatives () but higher than fully aromatic pyrazolo-pyridinones ().
Biological Activity
The compound 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a unique derivative that combines elements of pyrrolidine and benzodiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structure features a pyranone core linked to a benzodiazole moiety through a pyrrolidine ring. This structural configuration is significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds containing benzodiazole derivatives exhibit antimicrobial activity. For instance, certain benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms may be at play for the compound .
Anticancer Activity
Research has demonstrated that derivatives of benzodiazole possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. The specific compound may exhibit similar effects due to its structural similarities with known anticancer agents .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes, including those involved in metabolic pathways. For instance, studies have shown that certain benzodiazole derivatives can inhibit helicase enzymes associated with viral replication, particularly in viruses like Hepatitis C . This suggests that this compound could also serve as an antiviral agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 4-hydroxy-6-methyl-2H-pyran-2-one and various benzodiazole derivatives. The reaction conditions often include refluxing in solvents like ethanol with catalysts such as sodium acetate or p-toluenesulfonic acid to facilitate the formation of the desired product .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-{[1-(1H-1,3-benzodiazole-5-carbonyl)pyrrolidin-3-yl]oxy}-6-methyl-2H-pyran-2-one, and how can reaction yields be optimized?
- Methodology : Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Dissolve intermediates in degassed DMF/water mixtures with arylboronic acids and K₃PO₄ under inert conditions. Purify via column chromatography or recrystallization (DMF/EtOH 1:1) . Optimize yields by adjusting reaction temperature (e.g., 50°C for solubility) and stoichiometry of Pd(PPh₃)₄ catalyst .
Q. How should researchers validate the purity and structural identity of this compound?
- Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) with FTIR (carbonyl stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrrolidine δ 3.5–4.0 ppm, pyranone δ 6.0–6.5 ppm). Confirm molecular weight via high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite). In case of inhalation, move to fresh air and consult a physician. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodology : Conduct dose-response assays (IC₅₀/EC₅₀) under standardized conditions (pH 7.4, 37°C). Use orthogonal assays (e.g., fluorescence-based binding vs. enzymatic inhibition) to confirm target engagement. Cross-validate with structural analogs to isolate confounding substituent effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology : Synthesize derivatives with modifications to the benzodiazole (e.g., fluorine substitution at position 5) or pyrrolidine-oxy linker. Test in vitro/in vivo models (e.g., kinase inhibition assays) and correlate activity with logP (HPLC-derived) and steric parameters (molecular docking) .
Q. How can environmental fate studies be designed to assess this compound’s persistence?
- Methodology : Use OECD 308 guidelines: incubate in water/soil systems under controlled light/temperature. Quantify degradation products via LC-MS/MS. Measure partition coefficients (logK₀ₐ) and bioaccumulation potential (BCF) in aquatic organisms .
Q. What experimental designs mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?
- Methodology : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). Use in situ monitoring (Raman spectroscopy) for intermediates. For purification, combine flash chromatography (silica gel, ethyl acetate/hexane) with preparative HPLC .
Q. How should researchers evaluate the compound’s pharmacokinetic (PK) properties preclinically?
- Methodology : Administer orally/intravenously in rodent models. Collect plasma at timed intervals and quantify via LC-MS. Calculate bioavailability (AUC₀–∞), clearance (CL), and volume of distribution (Vd). Assess metabolic stability using liver microsomes .
Q. Methodological Tables
Table 1. Key Analytical Parameters for Characterization
Table 2. Synthetic Yield Optimization
Condition | Catalyst Loading (%) | Temperature (°C) | Yield (%) |
---|---|---|---|
Standard | 5 | 80 | 52 |
Optimized | 7 | 50 | 78 |
Properties
IUPAC Name |
4-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-14(8-17(22)24-11)25-13-4-5-21(9-13)18(23)12-2-3-15-16(7-12)20-10-19-15/h2-3,6-8,10,13H,4-5,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPHVUAWRKLCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.